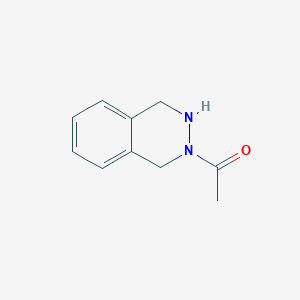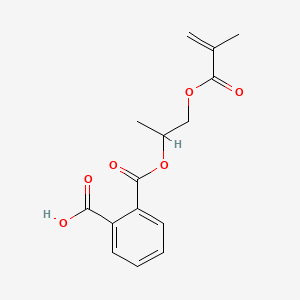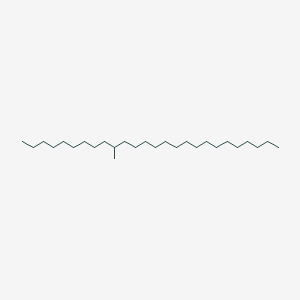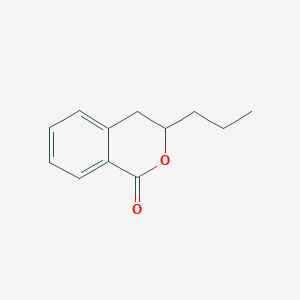![molecular formula C21H48N4 B14464120 N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine CAS No. 67228-82-4](/img/structure/B14464120.png)
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine is a compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both aminopropyl and dodecylamino groups, making it a valuable component in numerous chemical reactions and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: N1-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of protein interactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N1-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the dodecylamino group provides hydrophobic interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, leading to its diverse biological effects .
Comparación Con Compuestos Similares
- N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine
- N~1~-(3-Aminopropyl)-N~3~-[3-(octylamino)propyl]propane-1,3-diamine
- N~1~-(3-Aminopropyl)-N~3~-[3-(hexylamino)propyl]propane-1,3-diamine
Comparison: Compared to similar compounds, N1-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine is unique due to its longer dodecyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong surfactant properties. The presence of multiple amino groups also allows for versatile chemical modifications and functionalization .
Propiedades
Número CAS |
67228-82-4 |
|---|---|
Fórmula molecular |
C21H48N4 |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
N'-[3-[3-(dodecylamino)propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H48N4/c1-2-3-4-5-6-7-8-9-10-11-16-23-18-13-20-25-21-14-19-24-17-12-15-22/h23-25H,2-22H2,1H3 |
Clave InChI |
ZBANBCUCWQAJAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCCCNCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)



![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)

![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine](/img/structure/B14464070.png)


![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)


![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
